Monoundecyl phthalate-d4
Description
Contextualization within Phthalate (B1215562) Ester Research
Phthalate esters, or phthalates, are a class of synthetic organic chemicals widely used as plasticizers to increase the flexibility, durability, and longevity of plastics, particularly polyvinyl chloride (PVC). frontiersin.orgevitachem.com Their extensive use in a vast array of consumer products—including food packaging, cosmetics, medical devices, and toys—has led to their status as ubiquitous environmental contaminants. frontiersin.orgnih.govmdpi.com
Due to weak chemical bonds, phthalates can easily leach from products into the environment, resulting in widespread and continuous human exposure through ingestion, inhalation, and dermal contact. frontiersin.orgnih.govnih.gov This has prompted significant public and scientific concern, as numerous studies have categorized phthalates as endocrine-disrupting chemicals (EDCs) that may interfere with the body's hormonal systems. iwaponline.comnih.govnih.gov
In the human body, parent phthalate diesters are rapidly metabolized and hydrolyzed into their corresponding monoester metabolites, which are then excreted in the urine. nih.govresearchgate.netnih.gov Consequently, human biomonitoring studies, which assess the body's burden of environmental chemicals, focus on measuring these urinary metabolites as reliable biomarkers of exposure. nih.govresearchgate.netnih.gov Monoundecyl phthalate is the monoester metabolite of the parent compound, diundecyl phthalate (DUP). Therefore, research into monoundecyl phthalate is directly tied to understanding human exposure to DUP.
Significance of Deuterated Chemical Analogues in Analytical and Mechanistic Investigations
Deuterated chemical analogues, also known as isotopically labeled compounds, are powerful tools in analytical and mechanistic studies. nih.govchinesechemsoc.org Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen that contains a neutron in addition to a proton, effectively doubling its mass compared to protium (B1232500) (¹H).
The key advantage of using deuterated compounds lies in this mass difference. In analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), a deuterated compound behaves almost identically to its non-deuterated (or "native") analogue during the extraction, separation, and ionization processes. rsc.orgoiv.int However, due to its higher mass, it produces a distinct signal in the mass spectrometer that is easily differentiated from the native compound. researchgate.net
This property makes deuterated analogues ideal for use as internal standards in quantitative analysis. rsc.orgvulcanchem.com By adding a known quantity of the deuterated standard to a sample before processing, analysts can accurately calculate the concentration of the native analyte. The deuterated standard serves as a reference, correcting for any loss of the analyte during sample preparation or for fluctuations in the instrument's response, thereby ensuring the precision and reliability of the measurement. researchgate.netthermofisher.com Furthermore, the kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, makes deuterated compounds valuable for elucidating chemical reaction mechanisms and metabolic pathways. nih.gov
Overview of Monoundecyl Phthalate-d4's Role as a Research Tool
The primary and most critical role of this compound in scientific research is to serve as an internal standard for the precise quantification of its non-deuterated analogue, monoundecyl phthalate. pharmaffiliates.com This application is fundamental to human biomonitoring and environmental studies that aim to determine exposure levels to the parent phthalate, diundecyl phthalate.
When researchers analyze biological samples like urine or environmental samples such as water or soil for the presence of phthalate metabolites, they use highly sensitive analytical methods like GC-MS. oiv.intmiami.edu By introducing this compound into the sample at the beginning of the analytical process, it undergoes the same procedural steps as the native monoundecyl phthalate present in the sample. Any variability or sample loss that affects the native compound will also affect the deuterated standard in the same proportion. The mass spectrometer distinguishes between the two compounds based on their different masses, and the ratio of their signals allows for the highly accurate calculation of the native monoundecyl phthalate's concentration. researchgate.net
This accurate quantification is essential for establishing baseline exposure levels in populations, identifying trends in exposure over time, and conducting epidemiological studies to investigate potential links between phthalate exposure and adverse health outcomes. nih.govnih.govd-nb.info
| Research Application | Function of this compound |
|---|---|
| Human Biomonitoring | Internal standard for quantifying monoundecyl phthalate in urine to assess exposure to diundecyl phthalate. researchgate.netnih.gov |
| Environmental Monitoring | Internal standard for the analysis of monoundecyl phthalate in environmental matrices like water, soil, and dust. vulcanchem.commiami.edu |
| Analytical Method Development | Used to validate and ensure the accuracy and precision of new methods for detecting phthalate metabolites. oiv.intthermofisher.com |
| Toxicology and Epidemiology | Facilitates accurate exposure assessment in studies investigating the health effects of phthalates. pharmaffiliates.comnih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C19H28O4 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-undecoxycarbonylbenzoic acid |
InChI |
InChI=1S/C19H28O4/c1-2-3-4-5-6-7-8-9-12-15-23-19(22)17-14-11-10-13-16(17)18(20)21/h10-11,13-14H,2-9,12,15H2,1H3,(H,20,21)/i10D,11D,13D,14D |
InChI Key |
CAZKHBNCZSWFFM-QPVVGAMUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCCCCCCC)[2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Principles of Monoundecyl Phthalate D4
Strategies for Deuterium (B1214612) Incorporation in Phthalate (B1215562) Monoesters
The synthesis of Monoundecyl phthalate-d4 primarily involves the incorporation of four deuterium atoms onto the aromatic phthalate ring. A common and effective strategy for this is the reaction of a deuterated phthalic anhydride (B1165640) precursor with undecyl alcohol.
The initial step focuses on the deuteration of the aromatic ring. While a specific protocol for the direct synthesis of phthalic anhydride-d4 is not extensively detailed in readily available literature, general methods for the deuteration of aromatic compounds can be applied. One such powerful technique is the platinum-catalyzed hydrogen-deuterium (H-D) exchange reaction. In this method, the aromatic precursor is subjected to a deuterium source, such as heavy water (D₂O), in the presence of a platinum-on-carbon (Pt/C) catalyst. This heterogeneous catalytic system facilitates the exchange of hydrogen atoms on the aromatic ring with deuterium atoms under controlled temperature and pressure. The efficiency of the deuteration can be influenced by factors such as the catalyst loading, temperature, and reaction time.
Once the deuterated phthalic anhydride is obtained, the subsequent step is the esterification with undecyl alcohol. This reaction typically proceeds via a nucleophilic addition of the alcohol to one of the carbonyl groups of the anhydride, leading to the opening of the anhydride ring and the formation of the monoester. This esterification can be carried out with or without a catalyst. For instance, the reaction can be performed by heating a mixture of deuterated phthalic anhydride and a molar equivalent of undecyl alcohol. To drive the reaction to completion and improve yields, a non-polar solvent may be used to facilitate the removal of any water formed.
An alternative approach involves starting with a commercially available deuterated precursor, such as o-xylene-d10. This deuterated starting material can be oxidized to phthalic acid-d4, which can then be dehydrated to form phthalic anhydride-d4. This anhydride can subsequently be reacted with undecyl alcohol to yield the desired this compound.
| Reagent | Role in Synthesis | Chemical Formula |
|---|---|---|
| Phthalic Anhydride Precursor | Starting material for the phthalate backbone | C₈H₄O₃ |
| Deuterium Oxide (D₂O) | Deuterium source for isotopic labeling | D₂O |
| Platinum-on-Carbon (Pt/C) | Catalyst for H-D exchange | Pt/C |
| Undecyl Alcohol | Reactant to form the monoester | C₁₁H₂₄O |
| o-Xylene-d10 (Alternative) | Deuterated starting material | C₈D₁₀ |
Isotopic Purity and Chemical Characterization of Synthesized this compound
The successful synthesis of this compound necessitates rigorous characterization to confirm its chemical structure and, crucially, to determine its isotopic purity. A combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable tools for structural elucidation. In the ¹H NMR spectrum of this compound, the absence or significant reduction of signals in the aromatic region (typically around 7.5-7.8 ppm for the unlabeled compound) provides direct evidence of successful deuterium incorporation on the phthalate ring. The remaining signals corresponding to the undecyl chain protons can be integrated to confirm the integrity of the alkyl group. ¹³C NMR provides complementary information on the carbon skeleton of the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the cornerstone for determining the molecular weight and isotopic distribution of the synthesized compound. The mass spectrum of this compound will show a molecular ion peak corresponding to its deuterated mass (C₁₉H₂₄D₄O₄). By analyzing the isotopic cluster of the molecular ion, the isotopic purity can be calculated. This involves comparing the relative intensities of the ions corresponding to the d4-labeled compound and any residual unlabeled (d0) or partially labeled (d1, d2, d3) species. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can further confirm the structure. For phthalate monoesters, a characteristic fragment ion at m/z 149, corresponding to the protonated phthalic anhydride, is often observed for the unlabeled compound. In the case of the d4-labeled analog, this fragment would be expected to shift to m/z 153.
The chemical purity of the synthesized this compound is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods separate the desired product from any unreacted starting materials or byproducts, and the purity is determined by the relative peak area of the product.
| Technique | Information Obtained | Key Observations for this compound |
|---|---|---|
| ¹H NMR | Structural confirmation and deuterium incorporation | Absence/reduction of aromatic proton signals |
| ¹³C NMR | Carbon skeleton confirmation | Signals corresponding to the 19 carbon atoms |
| Mass Spectrometry (MS) | Molecular weight and isotopic purity | Molecular ion peak for C₁₉H₂₄D₄O₄ |
| HPLC/GC | Chemical purity | Single major peak for the purified product |
Advancements in Laboratory-Scale Synthesis of Deuterated Phthalates
Recent advancements in synthetic organic chemistry have provided more efficient and selective methods for the deuteration of organic molecules, which are applicable to the synthesis of deuterated phthalates. The development of novel catalytic systems for H-D exchange reactions is a particularly active area of research.
Furthermore, the use of microwave-assisted synthesis has emerged as a valuable tool for accelerating deuteration reactions. Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and isotopic incorporation compared to conventional heating methods.
These advancements in catalytic deuteration and synthetic methodologies contribute to the more efficient, cost-effective, and environmentally friendly production of high-purity deuterated internal standards, which are essential for accurate and reliable biomonitoring and environmental analysis.
Advanced Analytical Methodologies for the Detection and Quantification of Monoundecyl Phthalate D4
Role of Monoundecyl Phthalate-d4 as an Internal Standard in Quantitative Analysis
In the quantitative analysis of phthalates, especially high-molecular-weight compounds like diundecyl phthalate (B1215562), this compound serves as an invaluable internal standard. Its chemical and physical properties closely mirror those of the target analyte, yet its deuterated nature allows it to be distinguished by mass spectrometry. This similarity in behavior helps to compensate for variations that may occur during sample preparation, extraction, and instrumental analysis, thereby improving the accuracy and precision of the quantification. okstate.eduthermofisher.com
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for the precise quantification of chemical compounds. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, in this case, this compound, to the sample. This labeled compound, often referred to as an isotopic spike, acts as an internal standard. nih.gov
The underlying assumption of IDMS is that the isotopically labeled standard and the native analyte will behave identically during sample preparation and analysis, including extraction, cleanup, and chromatographic separation. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard.
Upon analysis by mass spectrometry, the instrument can differentiate between the native analyte and the isotopically labeled standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled standard, the concentration of the native analyte in the original sample can be accurately calculated. This method effectively corrects for matrix effects and variations in instrument response, leading to highly accurate and reproducible results. nih.gov
A study on the accurate determination of 11 representative phthalates in polyvinyl chloride utilized deuterium-labeled phthalates for isotope dilution-gas chromatography/mass spectrometry (GC-MS), highlighting the effectiveness of this approach for achieving high-order metrological quality with excellent selectivity, accuracy, and repeatability. nih.gov
The development of a robust calibration curve is a critical step in the quantitative analysis of phthalates. When using this compound as an internal standard, the calibration curve is constructed by plotting the ratio of the peak area of the target analyte to the peak area of this compound against the concentration of the analyte. nih.govdphen1.com
A series of calibration standards containing known concentrations of the target analyte and a constant concentration of this compound are prepared and analyzed. The resulting data points are then used to generate a linear regression model. The linearity of the calibration curve is assessed by the coefficient of determination (R²), which should ideally be close to 1.0, indicating a strong linear relationship between the concentration and the response ratio. oregonstate.edu
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.
Precision: The degree of agreement among a series of measurements, typically expressed as the relative standard deviation (RSD). nih.gov
For instance, in the analysis of various phthalates, calibration curves are typically generated with a multi-level approach, and the method is validated for its performance characteristics. oregonstate.edu
Table 1: Illustrative Data for a Calibration Curve Using an Internal Standard
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 5 | 15000 | 100000 | 0.15 |
| 10 | 31000 | 102000 | 0.30 |
| 25 | 76000 | 101000 | 0.75 |
| 50 | 152000 | 99000 | 1.54 |
| 100 | 305000 | 100500 | 3.03 |
| 250 | 755000 | 99500 | 7.59 |
This table is for illustrative purposes and does not represent actual experimental data.
Chromatographic Separation Techniques Applied to this compound
Chromatographic separation is a crucial prerequisite for the accurate mass spectrometric analysis of this compound and its corresponding native analyte. Both gas chromatography (GC) and liquid chromatography (LC) are widely employed for the separation of phthalates from complex sample matrices.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful and commonly used technique for the analysis of phthalates due to its high resolution and sensitivity. restek.comgcms.cz For high-molecular-weight phthalates like diundecyl phthalate, the selection of an appropriate stationary phase for the GC column is critical to achieve good separation from other phthalates and matrix components. restek.com
Commonly used stationary phases for phthalate analysis include those with 5% phenyl-methylpolysiloxane (e.g., DB-5MS). oregonstate.edu The oven temperature program is another critical parameter that needs to be optimized to ensure efficient separation and good peak shapes, especially for less volatile, high-molecular-weight compounds. A carefully programmed temperature ramp can improve the resolution of closely eluting compounds. oregonstate.edu
One important consideration in the GC-MS analysis of diundecyl phthalate is its potential to fragment into multiple smaller peaks. For accurate quantification, it is essential to integrate all of these peaks to represent the total concentration of the compound. oregonstate.edu
Table 2: Typical GC-MS Parameters for High-Molecular-Weight Phthalate Analysis
| Parameter | Condition |
| Instrument | Agilent GC/MSD 8890/5977 |
| Column | J&W Scientific DB-5MS (30m x 250µm x 0.25µm) |
| Carrier Gas | Helium at a constant flow rate |
| Injection Mode | Pulsed Splitless |
| Injector Temperature | 290 °C |
| Oven Program | Initial temp, hold, ramp to final temp, hold |
| MSD Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI) at 70eV |
| Mass Analyzer | Quadrupole |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
This table represents typical parameters and may require optimization for specific applications. oregonstate.edu
Liquid chromatography (LC) and its high-pressure counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), coupled with tandem mass spectrometry (MS/MS), offer a sensitive and selective alternative for the analysis of phthalates. dphen1.comthermofisher.com These techniques are particularly advantageous as they often require less sample preparation and can sometimes avoid the need for derivatization.
For the separation of phthalates, reversed-phase chromatography is commonly employed, using C18 columns. thermofisher.com The mobile phase typically consists of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile (B52724), with the gradient elution being adjusted to achieve optimal separation. thermofisher.com
UHPLC systems, with their smaller particle size columns, can provide faster analysis times and improved resolution compared to conventional HPLC. This is particularly beneficial for the analysis of complex mixtures containing multiple phthalates.
Table 3: Typical LC-MS/MS Parameters for Phthalate Analysis
| Parameter | Condition |
| Instrument | UHPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Water with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) acetate) |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | Optimized gradient from low to high organic content |
| Ion Source | Electrospray Ionization (ESI) in positive or negative mode |
| Mass Analyzer | Triple Quadrupole |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
This table represents typical parameters and may require optimization for specific applications.
The optimization of chromatographic conditions is a critical aspect of developing a reliable analytical method for this compound. The goal is to achieve baseline separation of the analyte from other compounds in the sample matrix while maximizing its signal intensity for enhanced sensitivity.
Key parameters that are typically optimized include:
Column Selection: Choosing the appropriate stationary phase and column dimensions is the first step. For GC, columns with different polarities can be tested to find the best separation. For LC, various C18 and other reversed-phase columns are evaluated. restek.com
Mobile Phase/Carrier Gas: In LC, the composition and gradient of the mobile phase are optimized to improve resolution. thermofisher.com In GC, the type and flow rate of the carrier gas are adjusted for optimal efficiency.
Temperature Program (GC): The oven temperature program, including the initial temperature, ramp rates, and final temperature, is carefully optimized to separate compounds based on their boiling points and interactions with the stationary phase. oregonstate.edu
Injection Parameters: The injection volume, injector temperature, and injection mode (e.g., split, splitless) are optimized to ensure efficient transfer of the analyte onto the column without degradation. For high-molecular-weight phthalates, a high injector temperature may be necessary. thermofisher.com
Mass Spectrometer Parameters: The ion source parameters, such as the ionization energy and source temperature, as well as the detector settings, are optimized to maximize the signal of the target ions for this compound. nih.gov
By systematically adjusting these parameters, a robust and sensitive method can be developed for the accurate quantification of this compound.
Mass Spectrometric Detection and Quantification of this compound and Related Analytes
Mass spectrometry, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), serves as the cornerstone for the sensitive and selective analysis of phthalate metabolites. nih.govchromatographyonline.com The use of isotopically labeled internal standards, such as this compound, is critical for achieving accurate quantification by correcting for matrix effects and variations during sample preparation and analysis. nih.gov
Tandem Mass Spectrometry (MS/MS) Applications
Tandem mass spectrometry (MS/MS) is a powerful technique widely employed for the quantification of phthalate monoesters in complex biological matrices like urine. chromatographyonline.comnih.gov This method offers high selectivity and sensitivity by monitoring specific fragmentation transitions for each analyte. chromatographyonline.com In a typical LC-MS/MS workflow, the parent ion of the target analyte (e.g., the deprotonated molecule [M-H]⁻ for this compound) is selected in the first mass analyzer, fragmented in a collision cell, and a specific, characteristic product ion is then monitored by the second mass analyzer. nih.govsciex.com
This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio, allowing for low detection limits. chromatographyonline.comsciex.com The use of a stable isotope-labeled internal standard like this compound, which co-elutes with the unlabeled analyte but is distinguished by its mass, allows for precise quantification through the isotope dilution method. nih.gov
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Typical Collision Energy (eV) |
|---|---|---|---|
| Mono-n-butyl phthalate (MBP) | 221.1 | 147.0 | 18 |
| Mono-2-ethylhexyl phthalate (MEHP) | 277.1 | 134.1 | 20 |
| Monoethyl phthalate (MEP) | 193.0 | 149.0 | 16 |
| Monobenzyl phthalate (MBzP) | 255.1 | 121.0 | 19 |
Table 1. Representative MRM transitions for common phthalate monoesters detected using negative ion electrospray ionization. The specific transitions for this compound would be determined empirically but would follow similar fragmentation principles.
High-Resolution Mass Spectrometry (HRMS) for Enhanced Selectivity
High-Resolution Mass Spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide a significant advantage for the analysis of this compound. nih.govlcms.czthermofisher.com HRMS instruments measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically <5 ppm deviation) and resolution. nih.gov This capability allows for the determination of an ion's elemental composition, providing a much higher degree of confidence in analyte identification compared to nominal mass instruments. nih.govlcms.cz
The enhanced selectivity of HRMS is particularly valuable in non-targeted analysis, where the goal is to identify unknown compounds in a sample. nih.govnih.gov For targeted analysis of this compound, HRMS can effectively distinguish the analyte's signal from isobaric interferences—other compounds in the matrix that have the same nominal mass but a different elemental formula. nih.gov This results in improved data quality and sensitivity, especially in complex biological or environmental samples. thermofisher.comnih.gov
| Compound | Formula | Nominal Mass (Da) | Exact Mass (Da) |
|---|---|---|---|
| Mono-2-ethylhexyl phthalate (MEHP) | C16H22O4 | 278 | 278.15181 |
| Monoundecyl phthalate | C19H28O4 | 320 | 320.19876 |
| This compound | C19H24D4O4 | 324 | 324.22391 |
Table 2. Comparison of nominal mass and calculated exact mass for representative phthalate monoesters. The ability of HRMS to measure masses to several decimal places provides high specificity.
Ionization Techniques (e.g., Electron Ionization, Atmospheric Pressure Chemical Ionization)
The choice of ionization technique is crucial for the successful mass spectrometric analysis of this compound.
Electron Ionization (EI): This is a classic, high-energy ("hard") ionization technique typically coupled with GC-MS. emory.edu In EI, a beam of high-energy electrons bombards the vaporized analyte molecule, causing the ejection of an electron to form a radical cation (M⁺•). libretexts.org This process imparts significant internal energy, leading to extensive and reproducible fragmentation. emory.edu While this fragmentation pattern can be used for structural elucidation, the molecular ion is often weak or absent, which can be a limitation. EI requires the analyte to be volatile and thermally stable. libretexts.org
Atmospheric Pressure Chemical Ionization (APCI): APCI is a softer ionization technique than EI and is compatible with LC-MS. libretexts.orgjfda-online.com It is well-suited for the analysis of small, thermally stable, and relatively nonpolar to moderately polar molecules that are not efficiently ionized by electrospray. taylorandfrancis.comnih.gov In APCI, the sample is nebulized and vaporized, and ionization occurs in the gas phase at atmospheric pressure through reactions with reagent ions created from the solvent vapor via a corona discharge. jfda-online.comtaylorandfrancis.com It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with less fragmentation than EI. emory.edu
Electrospray Ionization (ESI): ESI is the most common ionization method for analyzing phthalate monoesters by LC-MS. uq.edu.au It is a very soft ionization technique that transfers ions from solution into the gas phase. For phthalate monoesters, which contain a carboxylic acid group, ESI is typically operated in negative ion mode, where it efficiently generates deprotonated molecules [M-H]⁻ with minimal fragmentation. chromatographyonline.comnih.gov This strong molecular ion signal is ideal for quantitative analysis using MS/MS.
Fragmentation Pathways of Deuterated Phthalate Monoesters
Understanding the fragmentation pathways of phthalate monoesters is essential for developing selective MS/MS methods. nih.gov For non-oxidative phthalate monoesters, collision-induced dissociation (CID) in negative ion mode typically follows characteristic pathways. nih.gov
Upon fragmentation, the deprotonated molecular ion [M-H]⁻ often loses the entire O-alkyl chain to form a stable product ion corresponding to the deprotonated o-phthalic anhydride (B1165640) at an m/z of 147.0088. nih.govnih.gov Another highly specific fragment ion observed across nearly all phthalate metabolites is the deprotonated benzoate (B1203000) ion at m/z 121.0295. nih.govnih.gov The presence of these diagnostic ions is often used in non-targeted screening to identify compounds as potential phthalate metabolites. nih.gov
For this compound, the four deuterium (B1214612) atoms are located on the aromatic phthalate ring. This isotopic labeling means that the characteristic fragments originating from the ring structure will exhibit a mass shift of +4 Da. Therefore, the fragmentation of [M-H]⁻ for this compound is expected to produce key fragments at m/z 151 (deprotonated d4-phthalic anhydride) and m/z 125 (deprotonated d4-benzoate). This predictable mass shift is fundamental to its use as an internal standard.
| Compound Type | Parent Ion | Key Fragment Ion 1 | m/z | Key Fragment Ion 2 | m/z |
|---|---|---|---|---|---|
| Unlabeled Phthalate Monoester | [M-H]⁻ | Deprotonated o-phthalic anhydride | 147.0088 | Deprotonated benzoate | 121.0295 |
| d4-Phthalate Monoester (ring labeled) | [M(d4)-H]⁻ | Deprotonated d4-o-phthalic anhydride | ~151 | Deprotonated d4-benzoate | ~125 |
Table 3. Characteristic fragmentation of unlabeled and d4-ring-labeled phthalate monoesters in negative ion mode.
Sample Preparation and Extraction Techniques for this compound Analysis
Effective sample preparation is a critical prerequisite for accurate and reliable analysis of this compound. The primary goals are to isolate the analyte from complex sample matrices (e.g., urine, plasma, water), remove interfering substances, and concentrate the analyte to a level suitable for instrumental detection. alwsci.comthermofisher.com
Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) is the most common and efficient technique for the cleanup and concentration of phthalate monoesters from liquid samples prior to LC-MS analysis. chromatographyonline.comuq.edu.ausigmaaldrich.com SPE offers several advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced consumption of organic solvents, and ease of automation. sigmaaldrich.comthermofisher.com
A typical SPE protocol for extracting this compound and related analytes involves a reversed-phase mechanism, where a nonpolar stationary phase retains the analytes from a polar aqueous sample. phenomenex.com The procedure consists of several key steps, as detailed in the table below.
| Step | Purpose | Typical Solvents | Description |
|---|---|---|---|
| 1. Conditioning | To activate the sorbent and create an environment suitable for analyte retention. | Methanol, followed by water or buffer. | The sorbent is first wetted with an organic solvent (e.g., methanol) and then rinsed with an aqueous solution to prepare the phase for the sample. alwsci.com |
| 2. Sample Loading | To retain the analyte of interest on the sorbent while allowing the bulk matrix to pass through. | Pre-treated sample (e.g., buffered urine). | The sample is passed through the SPE cartridge at a controlled flow rate to ensure efficient interaction between the analyte and the sorbent. alwsci.com |
| 3. Washing | To remove weakly bound matrix interferences from the sorbent. | Aqueous solution, sometimes with a small percentage of organic solvent. | A weak solvent is passed through the cartridge to wash away interfering compounds without eluting the target analytes. alwsci.com |
| 4. Elution | To disrupt the analyte-sorbent interaction and recover the purified analyte. | High-strength organic solvent (e.g., methanol, acetonitrile). | A strong solvent is used to desorb the analyte from the sorbent, which is then collected for analysis. alwsci.com |
Table 4. General steps of a Solid-Phase Extraction (SPE) protocol for phthalate monoester analysis.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodology
The QuEChERS methodology has emerged as a streamlined and efficient sample preparation technique for the analysis of a wide range of analytes in diverse matrices, including phthalates. researchgate.net Originally developed for pesticide residue analysis in food, its application has expanded to other contaminants due to its simplicity, high throughput, and reduced solvent consumption. researchgate.net While specific applications of QuEChERS for this compound are not extensively detailed in the available literature, the principles of the method are broadly applicable to long-chain phthalates.
A typical QuEChERS procedure involves two main steps: an extraction with acetonitrile and partitioning salts (e.g., magnesium sulfate, sodium chloride), followed by a dispersive solid-phase extraction (d-SPE) cleanup step. researchgate.netsciopen.com For the analysis of lipophilic compounds like long-chain phthalates in fatty matrices, such as edible oils or biological tissues, modifications to the standard QuEChERS protocol are often necessary. nih.govulpgc.es These may include the use of different solvent ratios or the addition of specific sorbents in the d-SPE step to effectively remove lipids and other interferences. For instance, a modified QuEChERS approach has been successfully used for the extraction of various phthalate esters from edible oils, demonstrating good recoveries and repeatability. nih.gov
A miniaturized version of the QuEChERS method, or micro-QuEChERS, has been developed for the analysis of phthalates in small sample volumes, such as cetacean blubber. ulpgc.es This approach significantly reduces the amount of reagents and sample required while maintaining good analytical performance. ulpgc.es Given that this compound is often used as an internal standard in such analyses, the effectiveness of the QuEChERS method for its recovery is implicitly validated through the accurate quantification of the target native phthalates.
Microextraction Techniques in Complex Matrices
Microextraction techniques offer several advantages over traditional extraction methods, including reduced solvent consumption, lower costs, and higher enrichment factors. These methods are particularly well-suited for the analysis of trace levels of phthalates in complex environmental and biological matrices. researchgate.net
Solid-Phase Microextraction (SPME) is a solvent-free technique that utilizes a coated fiber to extract analytes from a sample. nih.gov The choice of fiber coating is critical for the selective extraction of target compounds. For phthalates in aqueous samples, various fiber coatings have been investigated, with selection depending on the polarity and molecular weight of the specific phthalate. nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME) is another popular technique that involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. researchgate.net This creates a cloudy solution with a large surface area between the extraction solvent and the sample, leading to fast and efficient extraction. researchgate.net Ultrasound-vortex-assisted DLLME (UVA-DLLME) has been shown to be a sensitive and reliable method for the determination of phthalates, achieving low limits of detection and high recoveries. semanticscholar.org
Microextraction by Packed Sorbent (MEPS) is a miniaturized version of solid-phase extraction where the sorbent is packed into a syringe. This technique is rapid and requires only small volumes of sample and elution solvent. nih.gov MEPS has been successfully applied to the analysis of various phthalates in complex samples like cosmetics and beverages, demonstrating good linearity, low detection limits, and satisfactory recoveries. nih.gov
While specific studies detailing the application of these microextraction techniques for this compound are limited, the general principles and successful application for other long-chain phthalates suggest their suitability for this compound, particularly when it is used as an internal standard to correct for extraction inefficiencies.
Minimization of Background Contamination in Phthalate Analysis
A significant challenge in the trace analysis of phthalates is the high risk of background contamination from various sources in the laboratory environment. researchgate.nettandfonline.com Phthalates are ubiquitous in plastics, solvents, and even laboratory air and dust, which can lead to false-positive results or overestimation of the analyte concentration. researchgate.net
Common sources of phthalate contamination include:
Laboratory Consumables: Plastic items such as pipette tips, syringes, and filter holders can leach phthalates into samples. researchgate.nettandfonline.com
Solvents and Reagents: Even high-purity solvents can contain trace amounts of phthalates. biotage.com It is crucial to test all solvents and reagents for potential contamination.
Glassware: Glassware can adsorb phthalates from the laboratory air or from previous uses if not cleaned properly. researchgate.net
Laboratory Air and Dust: Indoor air can be a significant source of phthalate contamination, which can be deposited on surfaces and into samples. researchgate.net
To minimize background contamination, a series of stringent measures should be implemented:
Use of Phthalate-Free Materials: Whenever possible, use laboratory equipment and consumables made of materials other than plastic, such as glass or stainless steel. ulpgc.es
Thorough Cleaning of Glassware: Glassware should be meticulously cleaned, often involving rinsing with high-purity solvents and baking at high temperatures (e.g., 550°C) to remove any adsorbed phthalates. ulpgc.es
Solvent and Reagent Blanks: Regularly analyze solvent and reagent blanks to monitor for contamination. biotage.com
Procedural Blanks: Include procedural blanks with each batch of samples to account for any contamination introduced during the entire analytical process. ulpgc.es
Clean Laboratory Environment: Maintaining a clean and dust-free laboratory environment can help reduce airborne contamination.
Analytical Method Validation Parameters Relevant to this compound Studies
Method validation is essential to ensure the reliability and accuracy of analytical data. For studies involving this compound, particularly when used as an internal standard, several key validation parameters must be thoroughly assessed.
Assessment of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.comresearchgate.net For phthalate analysis, LODs and LOQs are often influenced by the level of background contamination. bezpecnostpotravin.cz
While specific LOD and LOQ values for this compound are not widely published, representative data for other long-chain phthalates from various analytical methods are presented below. It is important to note that these values can vary significantly depending on the matrix, instrumentation, and specific method used.
Table 1: Representative Limits of Detection (LOD) and Quantification (LOQ) for Phthalate Analysis
| Phthalate | Method | Matrix | LOD | LOQ |
|---|---|---|---|---|
| Various Phthalates | UVA-DLLME-GC-IT/MS | Hot Drinks | 0.8 - 15.4 ng/mL | 1.6 - 35.8 ng/mL |
| Various Phthalates | MEPS-GC-MS | Cold Drinks & Cosmetics | 0.003 - 0.015 ng/mL | 0.009 - 0.049 ng/mL |
| Various Phthalates | QuEChERS-GC/MS | Wheat | 0.1 - 2.5 µg/kg | 0.13 - 5.0 µg/kg |
This table presents data for various phthalates as a proxy, due to the limited availability of specific data for this compound.
Evaluation of Accuracy, Precision, and Recovery
Accuracy refers to the closeness of a measured value to the true value. It is often assessed through recovery studies by analyzing spiked samples at different concentration levels. oup.comPrecision is the degree of agreement among repeated measurements and is typically expressed as the relative standard deviation (RSD). oup.comRecovery is the percentage of the true concentration of an analyte that is measured after the entire analytical procedure. researchgate.net
For methods employing this compound as an internal standard, the recovery of the standard itself is a critical parameter. Consistent and reproducible recovery of the internal standard is necessary for accurate quantification of the target analytes.
Table 2: Representative Accuracy, Precision, and Recovery Data for Phthalate Analysis
| Analytical Method | Matrix | Accuracy (% Recovery) | Precision (% RSD) |
|---|---|---|---|
| QuEChERS-GC/MS | Wheat | 84.8 - 120.3% | 0.6 - 9.0% (intra-day) 1.0 - 8.6% (inter-day) |
| HPLC-UV | Biological Samples | 91.2 - 99.1% | < 5.0% |
| GC-MS | Cosmetics | 95 - 106.1% | < 3.9% |
| QuEChERS-DLLME-HPLC | Edible Oils | 84 - 106% | 1.0 - 6.9% (intra-day) 2.4 - 9.4% (inter-day) |
This table presents data for various phthalates as a proxy, due to the limited availability of specific data for this compound.
Investigation of Matrix Effects and Their Compensation using Deuterated Standards
Matrix effects occur when components of the sample matrix other than the analyte of interest interfere with the measurement of the analyte, leading to either suppression or enhancement of the analytical signal. nih.gov This can significantly impact the accuracy and reliability of the results, particularly in complex matrices. nih.gov
The use of deuterated internal standards, such as this compound, is a widely accepted strategy to compensate for matrix effects. nih.gov Since the deuterated standard is chemically very similar to the native analyte, it is assumed to experience similar matrix effects during sample preparation and analysis. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively normalized. nih.gov
The effectiveness of this compensation depends on the co-elution of the analyte and the internal standard in chromatographic methods. If the two compounds separate during chromatography, they may experience different matrix effects, leading to inaccurate quantification. Therefore, it is crucial to verify the co-elution and the ability of the deuterated standard to compensate for matrix effects during method validation.
Environmental Research Applications Involving Monoundecyl Phthalate D4
Application of Monoundecyl Phthalate-d4 in Studies of Phthalate (B1215562) Environmental Fate
The study of how phthalates move through and break down in the environment is essential for understanding their impact. This compound is specifically designed for such studies, enabling researchers to track the journey of MUP and related long-chain phthalates from their source to their ultimate fate.
Isotopically labeled compounds are powerful tools for elucidating the complex pathways of chemical degradation. In this context, this compound can be introduced into a controlled environmental system (e.g., a soil microcosm or a water sample) to trace the biodegradation and abiotic transformation of MUP.
Detailed Research Applications:
Biodegradation Pathway Analysis: Researchers use deuterated compounds to follow the metabolic breakdown of pollutants by microorganisms. For example, studies on other deuterated phthalates, such as di-n-butyl phthalate-d4 (DBP-d4), have successfully identified degradation intermediates and elucidated multiple breakdown pathways. researchgate.net By spiking a sample with this compound, scientists can use techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to track the appearance of deuterated metabolites. This allows for the unambiguous identification of the transformation products of the parent compound, distinguishing them from the complex background matrix. Aerobic biodegradation is recognized as the primary method of phthalate mineralization in the environment. nih.gov
Kinetics of Transformation: The rate at which a pollutant degrades is a key parameter in risk assessment. Tracer studies with this compound can determine the half-life of MUP under various environmental conditions (e.g., aerobic vs. anaerobic). Such studies have shown that biodegradation is often the main mechanism for the loss of phthalates in surface waters, soils, and sediments. researchgate.net
The tendency of a chemical to bind to solid particles (sorption) versus remaining dissolved in water governs its mobility and bioavailability. This compound can be used to investigate the sorption and desorption dynamics of MUP in different environmental compartments.
Detailed Research Applications:
Partitioning Coefficients: By introducing this compound into a slurry of water and a solid matrix like soil or sediment, researchers can measure its distribution between the two phases. This allows for the determination of key parameters such as the organic carbon-water (B12546825) partition coefficient (Koc). Studies on other phthalates have shown that sorption is strongly influenced by the organic carbon content of the soil or sediment, with hydrophobic partitioning being a key mechanism. researchgate.netnih.gov Higher hydrophobicity, often found in longer-chain phthalates, leads to greater adsorption to sludge and sediment particles. researchgate.net
Bioavailability Studies: The fraction of a chemical that is available to be taken up by organisms is often the dissolved fraction. Sorption to soil or sediment can reduce a phthalate's bioavailability and subsequent toxicity. Experiments using this compound can help quantify the freely dissolved concentration of MUP and assess how sorption processes affect its availability to degrading microorganisms or other biota.
Understanding how phthalates travel over long distances is critical for assessing their global distribution. While direct large-scale tracer studies with this compound are impractical, it can be used in laboratory and mesocosm experiments that simulate environmental transport processes.
Detailed Research Applications:
Air-Sea Exchange: The movement of pollutants between the atmosphere and oceans is a key transport mechanism. Studies investigating the air-sea exchange of various phthalates have been conducted in regions from the South China Sea to the Arctic. nih.govuri.edu These studies measure concentrations in air and seawater to calculate flux direction and magnitude. In controlled laboratory settings, this compound could be used to precisely measure partitioning coefficients between air and water (Henry's Law constant), which are fundamental for modeling long-range atmospheric transport. uri.eduresearchgate.net
Leaching from Plastics: Phthalates are not chemically bound to the polymer matrix in plastics and can leach into the environment. researchgate.net this compound could be incorporated into a polymer matrix in a laboratory setting to study the leaching rates and mechanisms under different conditions (e.g., UV exposure, temperature changes, water contact), providing data for modeling the release of MUP from plastic waste.
Utilization of this compound in Environmental Monitoring Programs as an Analytical Reference
Perhaps the most common application of this compound is as an internal standard for isotope dilution analysis. This analytical technique is the gold standard for accurately quantifying trace levels of contaminants in complex environmental samples. The standard is added to a sample at the very beginning of the analytical procedure, and because it behaves identically to the target analyte, it can correct for any loss of analyte during sample extraction, cleanup, and analysis. okstate.edu
Regulatory bodies and environmental agencies worldwide monitor phthalate levels in various environmental compartments. The accuracy of this monitoring relies on robust analytical methods.
Detailed Research Applications:
Quantitative Analysis: When analyzing for monoundecyl phthalate, a known amount of this compound is added to the water, soil, or sediment sample before extraction. researchgate.netnih.gov The sample then undergoes preparation steps, which may include liquid-liquid extraction, solid-phase extraction, or accelerated solvent extraction. researchgate.netnih.gov During analysis by GC-MS or LC-MS, the ratio of the native analyte to the deuterated standard is measured. Since the standard experienced the same procedural losses as the native analyte, this ratio allows for a highly accurate calculation of the original concentration of MUP in the sample, regardless of recovery efficiency. nih.govepa.gov This approach is crucial for generating reliable data on phthalate contamination levels.
| Phthalate Ester | Matrix | Concentration Range | Location | Reference |
|---|---|---|---|---|
| Dimethyl phthalate (DMP) | Unfiltered River Water | 0.04 ng/mL | Jukskei River, South Africa | nih.gov |
| Di(2-ethylhexyl) phthalate (DEHP) | Unfiltered River Water | up to 9.76 ng/mL | Jukskei River, South Africa | nih.gov |
| Dimethyl phthalate (DMP) | River Sediment | 0.05 ng/g dw | Jukskei River, South Africa | nih.gov |
| Di(2-ethylhexyl) phthalate (DEHP) | River Sediment | up to 4910 ng/g dw | Jukskei River, South Africa | nih.gov |
| Dibutyl phthalate (DBP) | Stream Water | 1.29 µg/L | Ori Stream, Nigeria | academicjournals.org |
| Dibutyl phthalate (DBP) | Stream Sediment | 152 µg/kg | Ori Stream, Nigeria | academicjournals.org |
Wastewater treatment plants (WWTPs) are critical points for both the removal and discharge of phthalates into the environment. nih.gov Monitoring the efficiency of these plants requires accurate measurement of phthalate concentrations in both the incoming wastewater (influent) and the treated water (effluent).
Detailed Research Applications:
Removal Efficiency Calculation: To determine how effectively a WWTP removes phthalates, precise measurements of influent and effluent concentrations are needed. By using this compound as an internal standard, analysts can obtain high-quality data on MUP levels at different stages of the treatment process. nih.gov This allows for the calculation of removal efficiency and helps identify which treatment stages (e.g., primary settling, activated sludge, tertiary treatment) are most effective. researchgate.net Studies show that removal efficiencies for different phthalates can vary widely, from 55% to over 97%, depending on the compound's properties and the treatment technology employed. researchgate.netfrontiersin.org
Sludge Contamination: Many hydrophobic phthalates are not fully degraded but are instead adsorbed onto sewage sludge. researchgate.netnih.gov Quantifying the concentration of MUP in sludge is important, especially if the sludge is to be used as an agricultural fertilizer. The use of this compound as an internal standard ensures the accurate measurement of MUP in this complex and often challenging matrix.
| Phthalate Ester | Average Removal Rate | WWTP Process Type | Reference |
|---|---|---|---|
| Dimethyl phthalate (DMP) | >90% | Various (Biochemical Treatment) | frontiersin.org |
| Diethyl phthalate (DEP) | >90% | Various (Biochemical Treatment) | frontiersin.org |
| Dibutyl phthalate (DBP) | ~80-90% | Various (Biochemical Treatment) | frontiersin.org |
| Diisobutyl phthalate (DiBP) | ~70-80% | Various (Biochemical Treatment) | frontiersin.org |
| Di(2-ethylhexyl) phthalate (DEHP) | ~60-70% | Various (Biochemical Treatment) | frontiersin.org |
Biotransformation and Mechanistic Studies Utilizing Monoundecyl Phthalate D4 As a Research Probe
Investigation of Metabolic Pathways of Related Phthalates in In Vitro Systems
In vitro systems, including cellular and subcellular models, are fundamental to dissecting the metabolic fate of xenobiotics like phthalates. The use of isotopically labeled compounds such as MUP-d4 is instrumental in these studies for accurate tracking and quantification of metabolites.
The initial step in the metabolism of dialkyl phthalates is the hydrolysis of one of the ester linkages, a reaction catalyzed by non-specific esterases and lipases present in various tissues, primarily the liver and intestines. mdpi.comrmit.edu.vn This biotransformation results in the formation of the corresponding monoalkyl phthalate (B1215562) and an alcohol. In the context of diundecyl phthalate (DUP), this reaction yields monoundecyl phthalate (MUP).
The general mechanism for the enzymatic hydrolysis of a dialkyl phthalate can be represented as:
Diundecyl Phthalate + H₂O --(Carboxylesterase/Lipase)--> Monoundecyl Phthalate + Undecyl Alcohol
Studies investigating the substrate specificity of carboxylesterases have shown that the rate of hydrolysis can be influenced by the length of the alkyl chain. nih.gov While specific kinetic data for the hydrolysis of DUP using purified enzymes are not extensively detailed in the available literature, research on a variety of phthalate esters indicates that carboxylesterases exhibit broad substrate specificity. nih.gov In such in vitro assays, MUP-d4 would be an ideal internal standard. By adding a known quantity of MUP-d4 to the reaction mixture, the formation of the non-labeled MUP from DUP can be accurately quantified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), allowing for the determination of enzyme kinetics.
| Substrate | Enzyme | Product | Role of Monoundecyl phthalate-d4 |
| Diundecyl Phthalate | Carboxylesterases, Lipases | Monoundecyl Phthalate | Internal standard for quantification of MUP |
Following enzymatic hydrolysis, the resulting monoalkyl phthalates, such as MUP, undergo further metabolism through oxidation. researchgate.net This phase of biotransformation is primarily mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of cells, particularly in the liver. mdpi.com These reactions introduce polar functional groups onto the alkyl side chain, facilitating excretion.
In vitro models, such as human liver microsomes, are commonly employed to study these oxidative pathways. When investigating the metabolism of MUP, MUP-d4 can be used as a surrogate to trace the formation of various oxidative metabolites. The primary oxidative modifications occur at the ω and ω-1 positions of the undecyl chain, leading to the formation of hydroxylated, oxo, and carboxylated metabolites. nih.govnih.govnih.gov
Key oxidative metabolites formed from monoundecyl phthalate include:
Mono-hydroxyundecyl phthalate (MHUP)
Mono-oxoundecyl phthalate (MOUP)
Mono-carboxydecyl phthalate (MCDP)
The formation of these metabolites can be monitored over time in incubations with liver microsomes. The use of MUP-d4 as an internal standard allows for the precise quantification of the unlabeled oxidative metabolites derived from the target phthalate, providing insights into the rates and regioselectivity of the CYP-mediated reactions.
| Parent Compound | Primary Metabolite | Key Oxidative Metabolites | Enzymatic System |
| Diundecyl Phthalate | Monoundecyl Phthalate | MHUP, MOUP, MCDP | Cytochrome P450s |
Study of Biotransformation Kinetics in Non-Human Biological Models
Non-human biological models, particularly rodents, are extensively used to study the pharmacokinetic and toxicokinetic properties of phthalates in vivo. nih.govnih.gov Deuterated internal standards like MUP-d4 are indispensable for these studies, enabling accurate measurement of metabolites in complex biological matrices such as plasma, urine, and feces.
Pharmacokinetic studies in rodents have revealed that long-chain phthalates are generally well-absorbed after oral administration and are rapidly metabolized. nih.govmdpi.com The parent dialkyl phthalate is often present at very low concentrations in systemic circulation due to rapid first-pass metabolism in the gut and liver. nih.gov Instead, the monoester and its oxidative metabolites are the predominant species found in the bloodstream.
In a typical pharmacokinetic study investigating DUP, rodents would be administered a defined dose of the compound. Blood samples would then be collected at various time points. To accurately quantify the concentration of MUP and its oxidative metabolites in these samples, MUP-d4 and its corresponding deuterated oxidative metabolites would be added as internal standards during sample processing. This isotope dilution approach corrects for any loss of analyte during extraction and analysis, ensuring high accuracy and precision. nih.gov Such studies allow for the determination of key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2) for the various metabolites.
The primary route of elimination for phthalate metabolites is through urinary excretion. nih.gov Analysis of the urinary excretion profile provides a comprehensive picture of the extent of metabolism and the major metabolic pathways. For long-chain phthalates like DUP, the simple monoester (MUP) often represents a minor proportion of the excreted metabolites. nih.govresearchgate.net The majority is excreted as more polar, oxidized metabolites. nih.govresearchgate.net
In studies examining the excretion of DUP metabolites in rodents, urine is collected over a period of time following administration of the phthalate. nih.gov MUP-d4, along with deuterated standards of the key oxidative metabolites, would be used to quantify the amounts of each metabolite excreted. This allows for the calculation of the percentage of the administered dose that is converted to each specific metabolite, providing a quantitative understanding of the metabolic fate of the parent phthalate. For instance, studies on diisodecyl phthalate (DiDP) in rats have shown that the carboxylated metabolites are the most abundant urinary products, suggesting they are better biomarkers of exposure than the monoester. nih.gov A similar pattern would be expected for DUP.
| Biological Matrix | Key Analytes | Role of this compound and its deuterated metabolites |
| Plasma | Monoundecyl Phthalate, Oxidative Metabolites | Internal standards for pharmacokinetic parameter determination |
| Urine | Monoundecyl Phthalate, Oxidative Metabolites | Internal standards for quantitative excretion profiling |
| Feces | Unmetabolized Diundecyl Phthalate, Metabolites | Internal standards for assessing fecal elimination pathways |
Elucidation of Specific Enzymatic Systems Responsible for Phthalate Metabolism
Identifying the specific enzymes responsible for the various steps in phthalate metabolism is crucial for understanding inter-individual variability in susceptibility to phthalate toxicity and for predicting potential drug-phthalate interactions. The use of MUP-d4 as an analytical tool is implicit in these studies for the accurate measurement of metabolic products.
The hydrolysis of long-chain phthalates is carried out by a range of carboxylesterases (CES). nih.gov These enzymes are broadly classified and exhibit overlapping substrate specificities. nih.gov In vitro studies using recombinant human CES isoforms can help to identify the specific enzymes with the highest catalytic efficiency towards DUP. In such experiments, the formation of MUP would be quantified using MUP-d4 as an internal standard.
The subsequent oxidation of MUP is mediated by cytochrome P450 enzymes. mdpi.com The ω- and (ω-1)-hydroxylation of the alkyl chain of monoalkyl phthalates is characteristic of the CYP4A family of enzymes, which are also involved in the metabolism of fatty acids. nih.govnih.gov Studies using a panel of recombinant human CYP enzymes can be employed to pinpoint the specific isoforms responsible for the formation of MHUP, MOUP, and MCDP from MUP. By incubating MUP with individual CYP isoforms and quantifying the formation of the oxidative metabolites (using their deuterated analogues as internal standards, which would be synthesized from MUP-d4), the catalytic activity of each enzyme towards MUP can be determined. This allows for the identification of the key CYP enzymes involved in the detoxification of undecyl phthalates.
Role in the Analytical Identification and Characterization of Novel Phthalate Metabolites
Stable isotope-labeled compounds, such as this compound, serve as powerful research probes in the field of metabolomics, particularly for the identification and structural characterization of previously unknown or unmonitored phthalate metabolites. In non-targeted analysis studies, which aim to capture a comprehensive snapshot of all metabolites in a biological sample, the use of a deuterated standard is crucial for distinguishing true metabolites of the parent phthalate from the vast number of endogenous and exogenous compounds present in complex matrices like urine.
The core utility of this compound in this context lies in its distinct mass signature. When a biological system metabolizes the deuterated parent compound, the resulting metabolites retain the deuterium (B1214612) atoms. This "d4" mass tag creates a predictable mass shift and a unique isotopic pattern that can be specifically tracked using high-resolution mass spectrometry (HRMS). Researchers can thus apply data-filtering strategies to selectively search for molecules exhibiting this signature, effectively reducing the complexity of the dataset and highlighting potential novel metabolites that would otherwise be lost in the background noise.
Furthermore, these labeled probes are instrumental in elucidating the fragmentation pathways of phthalate metabolites during tandem mass spectrometry (MS/MS). nih.gov By comparing the fragmentation spectra of the deuterated metabolites with their non-labeled analogues, researchers can confirm structural assignments and characterize the nature of the metabolic modifications (e.g., hydroxylation, oxidation, carboxylation). A comprehensive understanding of these fragmentation patterns allows for the development of diagnostic filters to systematically screen for new classes of metabolites. nih.gov For instance, specific fragment ions have been identified as being characteristic of phthalate metabolites in general, which helps to prioritize unknown compounds for further investigation. nih.gov
| Diagnostic Ion (m/z) | Ion Identity | Significance in Metabolite Identification |
| 121.0295 | Deprotonated benzoate (B1203000) ion [C6H5COO]- | Produced by all oxidative and non-oxidative phthalate metabolites. |
| 147.0088 | Deprotonated o-phthalic anhydride (B1165640) ion | Produced by most phthalate metabolites, but notably absent in carboxylate metabolites. |
| 165.0193 | [M-H-R]- ion | Specifically produced by phthalate carboxylate metabolites. |
This table details structurally specific fragment ions used as diagnostic filters to identify and classify unknown phthalate metabolites in non-targeted analysis, based on findings from studies on fragmentation pathways. nih.gov
A practical application of this principle can be seen in human kinetic studies where deuterated phthalate monoesters were administered to volunteers to trace their metabolic fate. In one such study, subjects were given a single oral dose of D4-labeled mono-2-ethylhexyl phthalate (D4-MEHP) and D4-labeled mono-n-butyl phthalate (D4-MnBP). nih.gov Subsequent analysis of urine samples allowed for the unambiguous identification and quantification of their downstream oxidative metabolites, confirming metabolic pathways in humans. nih.gov The average excretion rates demonstrated how the parent monoester is transformed into various secondary metabolites. nih.gov This type of study design, which would be applicable to this compound, is essential for discovering and validating new biomarkers of phthalate exposure.
| Deuterated Compound Administered | Metabolite Identified | Average Excreted Amount (% of Administered Dose) |
| D4-MEHP | D4-mono-2-ethyl-5-carboxy-pentyl phthalate (D4-5cx-MEPP) | 15% |
| Sum of D4-MEHP and four secondary metabolites | 62% | |
| D4-MnBP | D4-mono-n-butyl phthalate (D4-MnBP) | 92% |
| D4-mono-3-hydroxy-n-butyl phthalate (D4-3OH-MnBP) | 7.1% | |
| D4-3-carboxy-mono-propyl phthalate (D4-3cx-MPP) | 1.0% |
This table presents the research findings from a human kinetic study where deuterated phthalate monoesters were used as probes to identify and quantify their biotransformation products. The results show the percentage of the initial dose that was recovered in urine as specific secondary metabolites. nih.gov
By leveraging stable isotope-labeled probes like this compound, scientists can confidently identify novel metabolites, characterize their chemical structures through fragmentation analysis, and elucidate the complex biotransformation pathways of their parent compounds. nih.govnih.gov This approach is fundamental to expanding the knowledge of phthalate metabolism and identifying more comprehensive biomarkers for assessing human exposure.
Future Research Directions and Methodological Innovations for Monoundecyl Phthalate D4 Studies
Development of Novel Analytical Techniques for Enhanced Sensitivity and Throughput
The primary function of Monoundecyl phthalate-d4 is to serve as an internal standard in quantitative analysis, most commonly with liquid chromatography-mass spectrometry (LC-MS). Future developments are focused on pushing the limits of detection to quantify trace levels of phthalate (B1215562) monoesters in complex biological and environmental matrices.
Innovations in analytical methodologies aim to enhance both sensitivity and sample throughput. Techniques such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are being refined to offer rapid and sensitive determination of multiple phthalate metabolites simultaneously. nih.gov The use of this compound is integral to these methods, as it co-elutes with the target analyte, effectively correcting for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement. This ensures a high degree of precision and accuracy. nih.gov
Another area of development involves Fourier-transform infrared spectroscopy (FT-IR), which can be optimized for greater sensitivity in detecting phthalates. thermofisher.com By employing transmission spectroscopy on prepared films of a sample, the signal-to-noise ratio can be improved significantly compared to standard methods, allowing for detection at lower concentrations. thermofisher.com In such quantitative methods, the inclusion of a deuterated standard like this compound is crucial for creating robust calibration models.
Future research will likely focus on miniaturized and automated sample preparation techniques, such as automated solid-phase extraction (SPE), to reduce sample volume, minimize contamination, and increase the number of samples that can be processed. The stability and chemical similarity of this compound to its unlabeled counterpart make it an ideal standard for validating the recovery and efficiency of these high-throughput systems.
Table 1: Comparison of Analytical Techniques Utilizing Deuterated Standards
| Technique | Advantage | Role of this compound | Future Direction |
| UPLC-MS/MS | High sensitivity, specificity, and speed. nih.gov | Corrects for matrix effects and variations during analysis. nih.gov | Integration with automated, high-throughput sample preparation. |
| GC-MS | Excellent for volatile and semi-volatile compounds. | Internal standard for quantification, ensuring accuracy. | Development of faster and more efficient extraction methods. mdpi.com |
| FT-IR | Rapid screening capability. thermofisher.com | Used in developing quantitative calibration methods (e.g., CLS). thermofisher.com | Enhancing sensitivity for trace-level detection below 0.1 wt %. thermofisher.com |
Expanded Applications in Emerging Environmental Contaminant Research
Phthalates are recognized as widespread environmental contaminants detected in numerous environmental compartments, including water, soil, sediments, and air. researchgate.net Research is expanding to identify and quantify previously unmonitored phthalates and their metabolites in a wider range of environmental and biological samples. This compound is a key tool in this exploratory research, enabling the accurate quantification of monoundecyl phthalate, a metabolite of diundecyl phthalate.
Emerging areas of research include the analysis of novel sample matrices. For instance, recent studies have developed methods to extract and quantify phthalate monoesters from used diapers, providing a non-invasive method for biomonitoring infant exposure. mdpi.com The use of deuterated internal standards like this compound is essential for achieving reliable results from such complex and unconventional samples. mdpi.com
Furthermore, as industrial applications change, new phthalate compounds are introduced into the market, leading to new environmental contaminants. mdpi.com Analytical methods using deuterated standards can be adapted to detect and monitor these emerging phthalates and their metabolites. The presence of these compounds in the environment and in human samples can be accurately tracked over time, providing valuable data for exposure assessment and regulatory decision-making.
Advancements in High-Purity and Cost-Effective Synthesis of Deuterated Phthalate Monoesters
The availability of high-purity deuterated standards is fundamental to the quality and reliability of analytical data. Research in synthetic chemistry is focused on developing more efficient, high-yielding, and cost-effective methods for producing compounds like this compound.
One established method for synthesizing ring-deuterated phthalate monoesters involves the acylation of a corresponding alcohol with phthalic anhydride-d4. researchgate.net This process has been shown to proceed with high yields, providing an effective pathway to the desired labeled compound. researchgate.net Further advancements in synthetic procedures aim to improve upon these methods, potentially by optimizing reaction conditions, exploring new catalytic systems, or improving purification techniques to achieve exceptional purity. researchgate.net The goal is to reduce the cost of synthesis, making these critical standards more accessible for routine monitoring and large-scale epidemiological studies.
Table 2: Overview of Synthesis Strategies for Deuterated Phthalate Monoesters
| Synthesis Step | Description | Key Advantage |
| Starting Material | Phthalic anhydride-d4 or another deuterated precursor. researchgate.net | Incorporates the deuterium (B1214612) label at a specific molecular position. |
| Reaction | Acylation of an alcohol (e.g., undecanol) with the deuterated phthalic anhydride (B1165640). researchgate.net | A direct and often high-yielding route to the monoester. researchgate.net |
| Purification | Chromatographic techniques to isolate the high-purity final product. | Ensures the standard is free from interfering impurities. |
Integration of Multi-Omics Data with Quantitative Chemical Analysis Using Deuterated Standards
The field of toxicology is increasingly adopting a multi-omics approach to understand the complex biological responses to chemical exposures. researchgate.net This strategy integrates data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of cellular and systemic perturbations. nih.gov In this context, this compound plays a crucial role in the "exposome" component of these studies.
While omics technologies measure the biological response, precise and accurate quantification of the chemical exposure is required to establish a causal link. Using this compound as an internal standard, LC-MS-based metabolomics and lipidomics can provide highly accurate measurements of monoundecyl phthalate levels in biological samples like urine or blood. researchgate.netmdpi.com
This quantitative data can then be integrated with high-throughput omics data. d4-pharma.com For example, researchers can correlate the quantified levels of a phthalate metabolite with changes in gene expression (transcriptomics) or protein levels (proteomics) to identify pathways affected by the exposure. researchgate.net This integrated approach is more powerful than single-omics analysis and helps to bridge the gap between exposure, mechanism of action, and adverse health outcomes. nih.gov
Cross-Disciplinary Research Initiatives Utilizing this compound as a Bridging Tool
The study of environmental contaminants and their health effects is inherently cross-disciplinary, requiring collaboration between analytical chemists, environmental scientists, toxicologists, and epidemiologists. This compound serves as a critical bridging tool that facilitates these collaborations by enabling the generation of reliable, high-quality exposure data.
Environmental Science and Analytical Chemistry: Environmental scientists identify populations potentially exposed to phthalates and collect relevant samples (e.g., water, dust, urine). Analytical chemists, using methods validated with this compound, provide the precise measurements of exposure levels.
Toxicology and Epidemiology: Toxicologists use this exposure data in experimental models to investigate mechanisms of action. nih.gov Epidemiologists correlate the accurate exposure data from human biomonitoring studies with health outcomes in large populations to identify associations and risk factors. nih.gov
By providing a common, reliable metric of exposure, this compound allows researchers from different fields to connect their findings. For instance, the detection of a phthalate metabolite in an environmental sample can be quantitatively linked to its concentration in a human population and further associated with specific biological responses or disease prevalence. nih.gov This integrated knowledge is essential for conducting comprehensive risk assessments and informing public health policy. researchgate.net
Q & A
Q. What computational tools are suited for modeling the environmental fate of this compound?
- Methodological Answer : Use fugacity models (e.g., EQC, SimpleBox) parameterized with experimental log Kow and Henry’s law constants. Incorporate degradation rates from aerobic/anaerobic biodegradation assays. Validate predictions against field data from longitudinal monitoring studies .
Guidance for Addressing Contradictory Data
- Example : If literature reports conflicting half-lives for this compound in soil, evaluate experimental conditions (e.g., pH, microbial activity). Replicate studies under standardized OECD guidelines and apply meta-analysis to identify confounding variables .
Tables for Key Methodological Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
